An In-depth Technical Guide on the Mechanism of Action of Elabela (ELA)
An In-depth Technical Guide on the Mechanism of Action of Elabela (ELA)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled apelin receptor (APJ). ELA plays a crucial role in a variety of physiological processes, including cardiovascular function, embryonic development, and fluid homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of human Elabela, with a focus on its signaling pathways, quantitative pharmacology of its different isoforms, and detailed experimental protocols for studying its activity. While the term "ELA-14" is not commonly used, this guide incorporates data on various ELA isoforms, including a 14-amino acid peptide, to provide a thorough analysis.
Introduction
Elabela is a peptide hormone encoded by the APELA gene. The primary translation product is a 54-amino acid preproprotein, which is processed into smaller, biologically active peptides, most notably ELA-32, ELA-21, and ELA-11. These isoforms exhibit differential expression and activity, suggesting specific physiological roles. ELA exerts its effects by binding to the APJ receptor, a class A GPCR, leading to the activation of downstream signaling cascades.
Elabela Signaling Pathways
Upon binding to the APJ receptor, Elabela activates two primary signaling pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways can be influenced by the specific Elabela isoform, leading to biased agonism.
G-Protein-Dependent Signaling
The APJ receptor primarily couples to the inhibitory G-protein, Gαi/o. Activation of this pathway by Elabela leads to:
-
Inhibition of cAMP Production: ELA binding to APJ inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]
-
Activation of ERK1/2 (MAPK) Pathway: Elabela stimulates the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) cascade. This pathway is involved in cell proliferation, differentiation, and survival.[1]
-
Activation of PI3K/AKT Pathway: Elabela promotes the phosphorylation and activation of protein kinase B (AKT) through the phosphoinositide 3-kinase (PI3K) pathway.[3][4] This pathway is critical for cell survival, growth, and metabolism.
β-Arrestin-Dependent Signaling
Elabela also promotes the recruitment of β-arrestins to the APJ receptor. This leads to:
-
Receptor Internalization: β-arrestin binding mediates the endocytosis of the APJ receptor, which can lead to signal desensitization or the initiation of distinct signaling events from intracellular compartments.
-
Biased Signaling: Different Elabela isoforms show varying efficacy in recruiting β-arrestin, suggesting that they can act as biased agonists, preferentially activating one pathway over the other. For instance, longer isoforms like ELA-32 may have a stronger bias towards the β-arrestin pathway compared to shorter isoforms.
Signaling Pathway Diagram:
Quantitative Pharmacology
The different isoforms of Elabela exhibit distinct pharmacological properties. The following tables summarize the available quantitative data for the potency (pD2 or -logEC50) and efficacy (EMAX) of various Elabela and apelin peptides in different functional assays.
Table 1: Potency (pD2) and Efficacy (EMAX) of Elabela and Apelin Isoforms in cAMP Inhibition, β-Arrestin Recruitment, and Receptor Internalization Assays.
| Ligand | cAMP Inhibition | β-Arrestin Recruitment | Receptor Internalization |
| pD2 | EMAX (%) | pD2 | |
| [Pyr1]apelin-13 | 9.55 ± 0.08 | 100 | 8.87 ± 0.04 |
| ELA-32 | 9.43 ± 0.09 | 94 ± 2 | 9.07 ± 0.04 |
| ELA-21 | 9.24 ± 0.07 | 94 ± 2 | 9.02 ± 0.04 |
| ELA-11 | 8.01 ± 0.07 | 93 ± 3 | 7.71 ± 0.05 |
| ELA-14 | - | - | 9.08 ± 0.04 |
Data are presented as mean ± SEM. EMAX is expressed relative to [Pyr1]apelin-13.
Table 2: Binding Affinities (Ki) of Elabela and Apelin Isoforms for the APJ Receptor.
| Ligand | Ki (nM) |
| Apelin-13 | 8.336 |
| pGlu1-apelin-13 | 14.366 |
| Apelin-17 | 4.651 |
| Apelin-36 | 1.735 |
| ELA-21 | 4.364 |
| ELA-32 | 1.343 |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of Elabela.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Elabela isoforms to the APJ receptor.
Protocol:
-
Membrane Preparation: HEK293 cells transiently or stably expressing the human APJ receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [125I]-apelin-13) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled competitor ligands (Elabela isoforms or apelin).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter plate to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) for each ligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay:
cAMP Accumulation Assay
This assay measures the ability of Elabela to inhibit adenylyl cyclase activity.
Protocol:
-
Cell Culture: Cells expressing the APJ receptor (e.g., CHO or HEK293 cells) are cultured in 96-well plates.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Elabela isoforms.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The data are normalized to the response of forskolin alone and fitted to a sigmoidal dose-response curve to determine the EC50 and EMAX for cAMP inhibition.
Experimental Workflow for cAMP Assay:
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the APJ receptor upon Elabela stimulation.
Protocol:
-
Assay Principle: Several assay formats are available, including enzyme complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), and NanoBiT technology. These assays typically involve co-expressing the APJ receptor and β-arrestin fused to complementary reporter fragments.
-
Cell Transfection and Culture: Cells are co-transfected with constructs for the tagged APJ receptor and β-arrestin.
-
Ligand Stimulation: The transfected cells are stimulated with a range of concentrations of Elabela isoforms.
-
Signal Detection: Upon ligand-induced receptor activation, β-arrestin is recruited to the receptor, bringing the reporter fragments into proximity and generating a detectable signal (e.g., chemiluminescence or a BRET signal).
-
Data Analysis: The signal is measured, and the data are plotted against the ligand concentration to generate a dose-response curve, from which the EC50 and EMAX are determined.
Logical Relationship in β-Arrestin Recruitment Assay:
ERK1/2 Phosphorylation Assay
This assay measures the activation of the ERK/MAPK pathway by Elabela.
Protocol:
-
Cell Culture and Starvation: APJ-expressing cells are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.
-
Ligand Stimulation: Cells are treated with different concentrations of Elabela for a short period (typically 5-15 minutes).
-
Cell Lysis: The cells are lysed to extract cellular proteins.
-
Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are measured. This can be done by Western blotting, cell-based ELISA, or AlphaScreen assays.
-
Data Analysis: The p-ERK1/2 signal is normalized to the total ERK1/2 signal. The data are then used to generate a dose-response curve to determine the EC50 and EMAX for ERK1/2 activation.
Experimental Workflow for ERK1/2 Phosphorylation Assay:
Conclusion
Elabela is a pleiotropic hormone with a complex mechanism of action mediated through the APJ receptor. Its various isoforms exhibit distinct pharmacological profiles, activating G-protein and β-arrestin signaling pathways to different extents. This biased agonism suggests that specific Elabela peptides could be developed as targeted therapeutics for a range of cardiovascular and other diseases. The experimental protocols detailed in this guide provide a robust framework for the further characterization of Elabela's physiological functions and for the screening and development of novel drugs targeting the Elabela/APJ system.
References
- 1. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Apelinergic System: Apelin, ELABELA, and APJ Action on Cell Apoptosis: Anti-Apoptotic or Pro-Apoptotic Effect? | MDPI [mdpi.com]
- 4. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]
